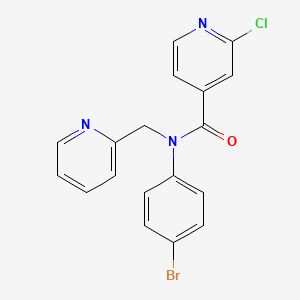

N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide involves multiple steps, including reactions of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds. These procedures are crucial for creating novel compounds with potential insecticidal and fungicidal activities (Zhu et al., 2014).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic characterization, such as FT-IR, 1H NMR, 13C NMR spectroscopy, and single-crystal X-ray diffraction studies, plays a critical role in confirming the structures of synthesized compounds. These analytical techniques have been employed to characterize various related compounds, ensuring their molecular structures are accurately determined (Anuradha et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives may involve nucleophilic displacement, cyclization, and interactions with different reagents to form new compounds with varying chemical properties. These reactions are fundamental in exploring the chemical behavior and potential applications of these compounds (Gad-Elkareem et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallinity, are essential for understanding the practical applications of the compound. These properties can be significantly affected by the molecular structure and the presence of specific functional groups or substituents in the compound.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and hydrogen bonding patterns are crucial for predicting the compound's behavior in various chemical reactions and environments. For example, the presence of bromophenyl and chloropyridinyl groups can influence the compound's reactivity and its potential as a building block in organic synthesis (Balderson et al., 2007).

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

Research involving pyridine derivatives, including the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, demonstrates the compound's potential in the synthesis of heterocyclic compounds. These compounds have shown significant antimicrobial activities, suggesting potential applications of N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide in the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Insecticidal and Fungicidal Activities

Another study on novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides revealed their potential insecticidal and fungicidal activities. This underscores the potential use of related pyridine carboxamides in agricultural applications to control pests and fungal diseases (Zhu et al., 2014).

Antidepressant and Nootropic Agents

Compounds synthesized from pyridine derivatives have been evaluated for their antidepressant and nootropic (cognitive-enhancing) activities. Such studies hint at the possible use of this compound in developing therapeutic agents for mental health disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Anticancer and Anti-inflammatory Applications

The exploration of pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents indicates the therapeutic potential of pyridine derivatives in cancer and inflammation treatment. This suggests that research into this compound could uncover novel anticancer or anti-inflammatory drugs (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

AKOS008146230, also known as N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

The compound interacts with its targets, PDE3 and PDE4, by binding to their active sites and inhibiting their enzymatic activity . This inhibition leads to an increase in the intracellular levels of cyclic nucleotides, resulting in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation . Additionally, the anti-inflammatory effects may be due to the inhibition of inflammatory cell recruitment and activation, which are processes often mediated by cyclic nucleotides .

Result of Action

The primary result of AKOS008146230’s action is the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adult patients . By combining bronchodilator and non-steroidal anti-inflammatory effects in one molecule, it can help alleviate the symptoms of COPD .

properties

IUPAC Name |

N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClN3O/c19-14-4-6-16(7-5-14)23(12-15-3-1-2-9-21-15)18(24)13-8-10-22-17(20)11-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRKUWZXISPNAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(C2=CC=C(C=C2)Br)C(=O)C3=CC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)

![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2494162.png)

![2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2494163.png)

![N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2494167.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)

![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)